4,6-Dichloro-2-isocyanatopyrimidine
Description
Properties
CAS No. |
59376-71-5 |
|---|---|
Molecular Formula |
C5HCl2N3O |
Molecular Weight |
189.98 g/mol |
IUPAC Name |
4,6-dichloro-2-isocyanatopyrimidine |
InChI |
InChI=1S/C5HCl2N3O/c6-3-1-4(7)10-5(9-3)8-2-11/h1H |
InChI Key |
YFJKGZBTWXBGMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N=C1Cl)N=C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent at position 2 significantly influences reactivity and applications. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyrimidine Derivatives
Reactivity and Electronic Effects
Chlorine Substituents (Positions 4 and 6):
Chlorine atoms are electron-withdrawing, activating the pyrimidine ring for nucleophilic aromatic substitution (SNAr) while deactivating it toward electrophilic reactions. This is consistent across all analogs .- Position 2 Functional Groups: Isocyanate (-NCO): Highly reactive toward amines and alcohols, forming ureas or carbamates. This contrasts with methyl (-CH₃) or cyclopropyl groups, which are inert under similar conditions . Amino (-NH₂): Electron-donating, enabling diazotization or coupling reactions (e.g., forming amides) . Methyl (-CH₃): Increases lipophilicity but reduces reactivity, making it suitable as a stable intermediate .
- Additional Substituents (Position 5): Nitro (-NO₂): Found in 4,6-Dichloro-2-cyclopropyl-5-nitropyrimidine (CAS 75438-78-7), this group enhances electrophilicity and facilitates reduction reactions . Fluoro (-F): In 4,6-Dichloro-5-fluoro-2-methylpyrimidine, fluorine’s electronegativity further polarizes the ring, accelerating SNAr .
Q & A
Q. What are the standard synthetic routes for preparing 4,6-dichloro-2-isocyanatopyrimidine, and what experimental conditions optimize yield?
The synthesis typically involves nucleophilic substitution or metal-catalyzed coupling. For example, 4,6-dichloropyrimidine derivatives can be functionalized with isocyanate groups via palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., nitrogen). Reaction temperatures between 80–120°C and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to achieve yields >70% . Precise stoichiometric control of reagents (e.g., phosgene equivalents for isocyanate introduction) is critical to minimize side products like urea derivatives.
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the isocyanate group’s presence (e.g., carbonyl signals at ~120–130 ppm in C NMR).
- IR Spectroscopy : Stretching vibrations for N=C=O (~2250 cm) and C-Cl (~700 cm) provide functional group verification.
- HPLC-MS : Reversed-phase HPLC with C18 columns and electrospray ionization (ESI-MS) ensures purity (>95%) and molecular weight confirmation.
- Elemental Analysis : Validates stoichiometric ratios of C, H, N, and Cl .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Due to its reactivity and potential toxicity:
- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of volatile byproducts.
- Store waste in sealed containers labeled for halogenated organic compounds, and dispose via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in bioactivity (e.g., anticancer vs. cytotoxic effects) often arise from variations in assay conditions or cell lines. To address this:
- Standardize assays : Use common cell lines (e.g., MCF-7 for breast cancer) and controls like cisplatin.
- Validate mechanisms : Perform competitive binding studies (e.g., fluorescence quenching with human serum albumin (HSA)) to confirm target interactions .
- Apply multivariate analysis : Statistical tools like PCA can identify confounding variables (e.g., solvent polarity, incubation time) affecting results .
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. Key parameters:
- Electrophilicity Index () : Higher values indicate greater susceptibility to nucleophilic attack at the C-2 position.
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict regioselectivity in cross-coupling reactions .
Q. How do structural modifications of this compound influence its binding affinity to biological targets?
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -NO) at C-4 enhances HSA binding via hydrophobic interactions, while bulky groups reduce membrane permeability.
- Isosteric Replacements : Replacing chlorine with fluorine improves metabolic stability but may alter toxicity profiles.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., with VEGFR-2) to optimize binding kinetics .
Methodological Guidance
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